Periplocoside M

Description

Properties

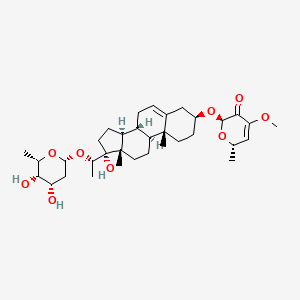

Molecular Formula |

C34H52O9 |

|---|---|

Molecular Weight |

604.8 g/mol |

IUPAC Name |

(2S,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one |

InChI |

InChI=1S/C34H52O9/c1-18-15-27(39-6)30(37)31(40-18)43-22-9-12-32(4)21(16-22)7-8-23-24(32)10-13-33(5)25(23)11-14-34(33,38)20(3)42-28-17-26(35)29(36)19(2)41-28/h7,15,18-20,22-26,28-29,31,35-36,38H,8-14,16-17H2,1-6H3/t18-,19-,20-,22-,23+,24-,25-,26-,28+,29+,31-,32-,33-,34-/m0/s1 |

InChI Key |

CGUNKFNCRCGQRL-ZECAFWDFSA-N |

Isomeric SMILES |

C[C@H]1C=C(C(=O)[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@]5([C@H](C)O[C@@H]6C[C@@H]([C@@H]([C@@H](O6)C)O)O)O)C)C)OC |

Canonical SMILES |

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC(C(C(O6)C)O)O)O)C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Periplocoside M: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periplocoside M, a pregnane (B1235032) glycoside isolated from the root of Periploca sepium, belongs to a class of compounds that have garnered significant scientific interest for their diverse biological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound and related compounds from Periploca sepium. It details the experimental protocols for extraction, purification, and structural elucidation. Furthermore, this document summarizes the key biological activities of periplocosides, with a focus on their immunosuppressive and insecticidal properties, and presents putative signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using DOT language diagrams.

Discovery and Sourcing

Periploca sepium Bunge, a plant belonging to the Asclepiadaceae family, has a long history of use in traditional Chinese medicine for treating conditions like rheumatoid arthritis.[1][2] Phytochemical investigations into the roots and root barks of this plant have led to the discovery of a rich array of secondary metabolites, including cardiac glycosides, pregnane glycosides, and oligosaccharides.[1][2] this compound is one of the numerous pregnane glycosides identified from the roots of Periploca sepium.[3] While specific details on the initial discovery and isolation of this compound are not extensively documented in publicly available literature, its existence is noted within broader studies of the chemical constituents of this plant species.

Isolation and Purification of Periplocosides from Periploca sepium

The isolation of this compound and other pregnane glycosides from Periploca sepium involves a multi-step process of extraction and chromatographic separation. The general workflow is outlined below.

Experimental Protocol: Isolation and Purification

-

Plant Material Preparation: The root barks of Periploca sepium are collected, dried, and pulverized into a fine powder to maximize the surface area for solvent extraction.

-

Extraction: The powdered plant material is typically extracted with methanol (B129727) (MeOH) at room temperature. This process is often repeated multiple times to ensure the exhaustive extraction of the desired compounds. The resulting methanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The pregnane glycosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to repeated column chromatography for further separation.

-

Macroporous Resin Column Chromatography: The n-BuOH fraction is often first passed through a macroporous resin column, eluting with a gradient of ethanol (B145695) in water to remove sugars and other highly polar impurities.

-

Silica (B1680970) Gel Column Chromatography: The enriched glycoside fraction is then separated on a silica gel column using a gradient elution system, commonly a mixture of chloroform and methanol, to separate compounds based on their polarity.

-

Reversed-Phase Chromatography (RP-18): Further purification is achieved using reversed-phase column chromatography (e.g., ODS, RP-18) with a methanol-water or acetonitrile-water gradient. This step is crucial for separating structurally similar glycosides.

-

-

High-Performance Liquid Chromatography (HPLC): The final purification of individual periplocosides, including this compound, is typically accomplished by preparative or semi-preparative HPLC, yielding compounds with high purity.

Structural Elucidation

The determination of the chemical structure of this compound and other periplocosides relies on a combination of modern spectroscopic techniques.

Experimental Protocol: Structural Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H NMR and ¹³C NMR spectra provide crucial information about the proton and carbon environments within the molecule, including the number and types of protons and carbons, their chemical shifts, and coupling constants.

-

2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish the connectivity of atoms and the stereochemistry of the molecule. These techniques are essential for piecing together the aglycone core and identifying the sugar moieties and their linkage points.

-

-

X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration of the molecule.

Biological Activities of Periplocosides

While specific biological activity data for this compound is limited in the available literature, the broader class of periplocosides from Periploca sepium exhibits significant immunosuppressive and insecticidal properties.

Immunosuppressive Activity

Several periplocosides have demonstrated potent immunosuppressive effects. For instance, Periplocoside E has been shown to inhibit T-cell activation and the production of inflammatory cytokines such as IL-2 and IFN-γ. This activity is thought to be mediated through the inhibition of the ERK and JNK signaling pathways, while not affecting the p38 pathway.

| Compound | Assay | IC₅₀ (µM) |

| Periplocoside E | Concanavalin A-induced splenocyte proliferation | <5 |

| Periplocosides (various) | T-lymphocyte proliferation | 0.29 - 1.97 |

Table 1: Immunosuppressive activity of selected periplocosides.

References

- 1. Identification and mechanism of insecticidal periplocosides from the root bark of Periploca sepium Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural revision of periplocosides and periperoxides, natural immunosuppressive agents from the genus Periploca - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antitumor Potential of Periplocoside M: A Technical Guide for Researchers

An In-depth Examination of the Cytotoxic Effects of Periplocoside M on A-549 and HepG2 Cancer Cell Lines

Abstract

This compound, a C21 steroidal glycoside isolated from the root bark of Periploca sepium, has emerged as a promising natural compound with potential antitumor properties. This technical guide provides a comprehensive overview of the cytotoxic activity of this compound against two prominent cancer cell lines: A-549 (human lung carcinoma) and HepG2 (human liver carcinoma). While extensive research on this compound is still in its nascent stages, this document consolidates the available data on its efficacy and that of closely related C21 steroidal glycosides from the same plant source. Detailed experimental protocols for assessing cytotoxicity, apoptosis, and relevant signaling pathways are provided to facilitate further investigation by researchers, scientists, and drug development professionals.

Introduction to this compound and Related Compounds

This compound is a member of the C21 steroidal glycosides, a class of compounds that have demonstrated a range of biological activities, including antitumor effects.[1] It is isolated from the root bark of Periploca sepium, a plant used in traditional medicine.[1] While specific data on this compound has been limited, recent findings have begun to shed light on its cytotoxic potential against cancer cells. This guide will focus on its activity against A-549 and HepG2 cell lines, providing a foundation for future preclinical research.

Quantitative Analysis of Cytotoxic Activity

The antitumor activity of this compound and other related C21 steroidal glycosides isolated from Periploca sepium has been evaluated against A-549 and HepG2 cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below.

Table 1: Cytotoxic Activity (IC50) of this compound against A-549 and HepG2 Cell Lines [2]

| Compound | Cell Line | IC50 (µM) |

| This compound | A-549 | 4.84 |

| This compound | HepG2 | 7.06 |

Table 2: Cytotoxic Activity (IC50) of Other C21 Steroidal Glycosides from Periploca sepium [3][4]

| Compound | Cell Line | IC50 (µM) |

| Perisepiumoside FI (Compound 2) | A-549 | 0.61 - 7.86 |

| Perisepiumoside FI (Compound 2) | HepG2 | 0.61 - 7.86 |

| Known Steroidal Glycoside (Compound 8) | A-549 | 0.61 - 7.86 |

| Known Steroidal Glycoside (Compound 8) | HepG2 | 0.61 - 7.86 |

| Known Steroidal Glycoside (Compound 10) | A-549 | 0.61 - 7.86 |

| Known Steroidal Glycoside (Compound 10) | HepG2 | 0.61 - 7.86 |

| Oligosaccharide (Compound 13) | A-549 | 0.61 - 7.86 |

| Oligosaccharide (Compound 13) | HepG2 | 0.61 - 7.86 |

Detailed Experimental Protocols

To ensure reproducibility and standardization of research, the following are detailed protocols for key experiments used to evaluate the antitumor activity of compounds like this compound.

Cell Culture

-

Cell Lines: A-549 (human lung carcinoma) and HepG2 (human liver carcinoma) cells are obtained from a certified cell bank.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathways.

-

Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antitumor activity of this compound.

Postulated Signaling Pathway

Based on the mechanism of action of other C21 steroidal glycosides, this compound may exert its antitumor effects by inhibiting the PI3K/Akt and ERK signaling pathways, which are critical for cancer cell survival and proliferation. Bioactive C21 steroidal glycosides from other plants have been shown to promote HepG2 cell apoptosis via the degradation of ATP1A1 and subsequent inhibition of these pathways.

Conclusion

This compound demonstrates significant cytotoxic activity against A-549 and HepG2 cancer cell lines. While further research is required to fully elucidate its mechanism of action, the available data on related C21 steroidal glycosides suggests that its antitumor effects may be mediated through the induction of apoptosis via inhibition of key cell survival signaling pathways. The experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in the exploration of this compound as a potential novel anticancer agent.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocoside M, a pregnane (B1235032) glycoside isolated from plants of the Periploca genus, belongs to a class of compounds that have demonstrated significant immunomodulatory properties. Traditionally used in herbal medicine for inflammatory conditions, recent scientific investigations have begun to elucidate the specific mechanisms by which these glycosides, including the closely related Periplocosides E and A, exert their effects on the immune system. This technical guide provides a comprehensive overview of the current understanding of the immunosuppressive activities of this compound and its analogues, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While direct immunosuppressive data for this compound on immune cells is still emerging, the information presented herein, drawn from studies on structurally similar compounds, offers valuable insights into its potential as a therapeutic agent for immune-mediated diseases.

Quantitative Analysis of Immunosuppressive Activity

The immunosuppressive efficacy of Periplocosides and related cardiac glycosides has been quantified through various in vitro assays. The following tables summarize the key findings, providing a comparative look at their inhibitory activities.

Table 1: Inhibitory Concentration (IC50) of Periplocosides on T-Lymphocyte Proliferation

| Compound | Description | IC50 (µM) | Cell Type | Stimulant | Reference |

| Pregnane Glycosides | Series of related compounds from Periploca sepium | 0.29 - 1.97 | Mouse T-lymphocytes | Not Specified | [1] |

| This compound | Antitumor activity | 4.84 | Human A-549 (Lung Carcinoma) | Not Applicable | |

| This compound | Antitumor activity | 7.06 | Human HepG2 (Hepatocellular Carcinoma) | Not Applicable |

Note: The IC50 values for this compound are for anti-tumor activity, not direct immunosuppression on immune cells. The data for related pregnane glycosides strongly suggests a potential for similar immunosuppressive efficacy.

Table 2: Effect of Periplocoside E on Cytokine Production

| Cytokine | Cell Type | Stimulant | Inhibition | Reference |

| IL-2 | Mouse Splenocytes | Ovalbumin | Dose-dependent suppression | [2] |

| IFN-γ | Mouse Splenocytes | Ovalbumin | Dose-dependent suppression | [2] |

Table 3: Effect of Periplocoside A on T-Helper 17 (Th17) Cell Differentiation and Cytokine Production

| Effect | Model System | Key Findings | Reference |

| Inhibition of IL-17 Production | Experimental Autoimmune Encephalomyelitis (EAE) | Significantly reduced incidence and severity of EAE | [3] |

| Inhibition of Th17 Differentiation | Murine purified CD4+ T cells | Dose-dependent inhibition | [3] |

Core Signaling Pathways

The immunosuppressive effects of Periplocosides are mediated through the modulation of key intracellular signaling pathways that govern T-cell activation, proliferation, and cytokine production. The primary pathways implicated are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial cascade that transduces extracellular signals to the nucleus, leading to the expression of genes involved in immune responses. Periplocoside E has been shown to specifically inhibit the activation of two key components of this pathway: Extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK).

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses and immune cell activation. While direct inhibition by this compound has not been explicitly demonstrated, other cardiac glycosides are known to inhibit this pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the immunosuppressive properties of Periplocosides.

T-Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of lymphocytes in response to a stimulant.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Plate the PBMCs in 96-well plates at a density of 1-2 x 105 cells/well in complete RPMI-1640 medium.

-

Treatment and Stimulation: Add various concentrations of this compound (or related glycoside) to the wells. Stimulate the cells with a mitogen such as Concanavalin A (ConA) (2.5 µg/mL) or plate-bound anti-CD3 antibody (1 µg/mL). Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.

-

[3H]-Thymidine Labeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.

-

Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the compound and determine the IC50 value.

Cytokine Production Measurement (ELISA)

This protocol is for quantifying the levels of specific cytokines in cell culture supernatants.

Methodology:

-

Sample Collection: Collect supernatants from the T-lymphocyte proliferation assay cultures before the addition of [3H]-thymidine.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-2 or anti-IFN-γ) overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis for MAPK and NF-κB Signaling

This technique is used to detect changes in the phosphorylation status and total protein levels of key signaling molecules.

Methodology:

-

Cell Treatment and Lysis: Culture purified T-cells and treat with this compound for a specified time before stimulating with anti-CD3 antibody for various time points (e.g., 0, 5, 15, 30 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK, p-JNK, JNK, IκBα).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its related glycosides possess significant immunosuppressive properties. Their ability to inhibit T-cell proliferation and cytokine production, likely through the modulation of the MAPK and NF-κB signaling pathways, positions them as promising candidates for the development of novel therapies for autoimmune diseases and other inflammatory conditions.

Future research should focus on:

-

Directly quantifying the immunosuppressive activity of this compound on various immune cell subsets and determining its IC50 values.

-

Further elucidating the precise molecular targets of this compound within the MAPK and NF-κB signaling cascades.

-

Evaluating the in vivo efficacy and safety of this compound in animal models of autoimmune diseases.

A deeper understanding of the structure-activity relationships among different Periplocosides will also be crucial for the rational design of more potent and selective immunosuppressive agents. The information compiled in this technical guide serves as a foundational resource for researchers and drug development professionals to advance the investigation of this promising class of natural compounds.

References

- 1. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Periplocoside A prevents experimental autoimmune encephalomyelitis by suppressing IL-17 production and inhibits differentiation of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

Periplocoside M: A C21 Steroidal Glycoside with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Periplocoside M is a C21 steroidal glycoside, a class of naturally occurring compounds that have garnered significant interest in the scientific community for their diverse and potent biological activities. These compounds are predominantly isolated from plants of the genus Periploca, which have a long history of use in traditional medicine.[1][2] C21 steroidal glycosides are characterized by a steroid nucleus with a 21-carbon skeleton, attached to one or more sugar moieties. This unique structural feature confers a range of pharmacological properties, including immunosuppressive, anti-inflammatory, and cytotoxic effects.[1][3] This technical guide provides a comprehensive overview of this compound and related C21 steroidal glycosides, focusing on their biological activities, mechanisms of action, and the experimental protocols used for their evaluation.

Chemical Properties

This compound belongs to the pregnane (B1235032) class of steroids, characterized by a C21 carbon skeleton. The core steroid structure is modified by the attachment of a glycosidic chain, which significantly influences its solubility, bioavailability, and biological activity. The exact structure of this compound and its analogues are elucidated using advanced spectroscopic techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Biological Activities and Quantitative Data

C21 steroidal glycosides isolated from Periploca sepium, including compounds structurally related to this compound, have demonstrated a variety of biological effects. These activities are summarized below, with quantitative data presented in structured tables for clarity and comparison.

Immunosuppressive Activity

Several C21 steroidal glycosides from Periploca sepium have been shown to possess significant immunosuppressive properties. For instance, Periplocoside E, a closely related compound, has been demonstrated to inhibit T-cell activation and proliferation, suggesting its potential in treating T-cell-mediated autoimmune diseases. The immunosuppressive effects are often evaluated by assessing the inhibition of lymphocyte proliferation in response to mitogens.

Table 1: Immunosuppressive Activity of C21 Steroidal Glycosides

| Compound | Assay | Target Cells | IC50 Value | Reference |

| Periplocoside E | Concanavalin A-induced splenocyte proliferation | Mouse splenocytes | <5 µM | |

| Periplocoside E | Mixed lymphocyte culture reaction | Mouse splenocytes | <5 µM |

Anti-inflammatory Activity

The anti-inflammatory potential of C21 steroidal glycosides has been investigated through their ability to inhibit the production of inflammatory mediators. A key indicator of inflammation is the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS). Several C21 steroidal glycosides have been shown to inhibit NO production in RAW 264.7 macrophage cells.

Table 2: Anti-inflammatory Activity of C21 Steroidal Glycosides from Periploca sepium

| Compound | Assay | Target Cells | IC50 Value (µM) | Reference |

| Perisepiumoside A1 | NO production inhibition in LPS-stimulated RAW 264.7 cells | RAW 264.7 | 30.81 ± 0.18 | |

| Compound 2 (unnamed) | NO production inhibition in LPS-stimulated RAW 264.7 cells | RAW 264.7 | 44.39 ± 0.21 |

Cytotoxic Activity

The cytotoxic effects of C21 steroidal glycosides against various cancer cell lines have been a significant area of research, suggesting their potential as anticancer agents. The cytotoxicity is typically assessed using the MTT assay, which measures cell viability.

Table 3: Cytotoxic Activity of C21 Steroidal Glycosides

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| Perisepiumoside A1 | A549 (Lung carcinoma) | 28.41 ± 0.12 | |

| Compound 7 (unnamed) | A549 (Lung carcinoma) | 39.06 ± 0.05 | |

| Perisepiumosides F-I (Compound 2) | A549 (Lung carcinoma) | 0.61 - 7.86 | |

| Perisepiumosides F-I (Compound 8) | HepG2 (Hepatocellular carcinoma) | 0.61 - 7.86 | |

| Perisepiumosides F-I (Compound 10) | A549 (Lung carcinoma) | 0.61 - 7.86 | |

| Perisepiumosides F-I (Compound 13) | HepG2 (Hepatocellular carcinoma) | 0.61 - 7.86 |

Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, studies on closely related C21 steroidal glycosides provide significant insights into their probable modes of action. The immunosuppressive and anti-inflammatory effects are likely mediated through the modulation of key signaling pathways involved in immune cell activation and inflammation.

Inhibition of T-Cell Activation via MAPK Pathway

Periplocoside E has been shown to directly inhibit T-cell activation by suppressing the activation of extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for T-cell proliferation and cytokine production. The p38 MAPK pathway, however, was not affected.

Caption: Putative inhibition of the MAPK signaling pathway by this compound in T-cells.

Modulation of Inflammatory Responses via NF-κB Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammatory gene expression, including the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB.

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are representative of the methods used for the isolation and biological evaluation of C21 steroidal glycosides.

Isolation and Purification of this compound

The following is a general workflow for the isolation of C21 steroidal glycosides from the root barks of Periploca sepium.

Caption: General workflow for the isolation and purification of this compound.

Detailed Protocol:

-

Extraction: The air-dried and powdered root barks of Periploca sepium are extracted exhaustively with 95% ethanol at room temperature.

-

Solvent Evaporation: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, which is typically rich in C21 steroidal glycosides, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.

-

Further Purification: Fractions containing the compounds of interest are further purified by repeated column chromatography on octadecylsilane (B103800) (ODS) and Sephadex LH-20.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HeLa)

-

RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 48 or 72 hours.

-

MTT Addition: 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability against the concentration of this compound.

Nitric Oxide (NO) Production Inhibition Assay

This protocol is used to assess the anti-inflammatory activity of this compound by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

-

Compound Pre-treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

LPS Stimulation: LPS (1 µg/mL) is added to the wells to induce NO production, and the plates are incubated for another 24 hours.

-

Griess Reaction: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.

-

Incubation and Measurement: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite in the supernatant is determined from a sodium nitrite standard curve. The percentage of NO production inhibition is calculated relative to the LPS-treated control group.

Conclusion

This compound, as a representative C21 steroidal glycoside, holds considerable promise for therapeutic applications, particularly in the areas of immunosuppression, anti-inflammatory, and cancer therapy. The data summarized in this guide highlight the potent biological activities of this class of compounds. Further research is warranted to fully elucidate the specific mechanisms of action of this compound and to evaluate its efficacy and safety in preclinical and clinical studies. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to investigate the pharmacological properties of this compound and other related natural products.

References

- 1. Genus Periploca (Apocynaceae): A Review of Its Classification, Phytochemistry, Biological Activities and Toxicology [mdpi.com]

- 2. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Five new C21 steroidal glycosides from Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C21 steroidal glycosides from the root bark of Periploca sepium and their NO production inhibitory and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of Periplocoside M: A Technical Guide

Introduction

Periplocoside M is a steroidal glycoside isolated from plants of the genus Periploca, notably Periploca sepium.[1][2] Compounds of this class, particularly cardiac glycosides, are known for their significant biological activities, which also raises concerns about their potential toxicity.[1][2] A thorough preliminary toxicity screening is a critical step in the early stages of drug development to assess the safety profile of a new chemical entity. This guide outlines the key in vitro and in vivo assays and the underlying toxicological mechanisms relevant to the initial safety assessment of this compound.

Quantitative Toxicity Data

While specific LD50 or IC50 values for this compound are not found in the reviewed literature, data from related compounds and the general class of cardiac glycosides provide an initial toxicological perspective. It is important to note that the insecticidal activity of other periplocosides may not directly translate to human toxicity but offers a starting point for understanding the compound's biological potency.

| Compound/Class | Test System | Endpoint | Value | Reference |

| Periplocoside X | Red imported fire ant (workers) | LD50 | 116.62 mg/L | [3] |

| Periplocoside X | Red imported fire ant (soldiers) | LD50 | 748.99 mg/L | [3] |

| Cardiac Glycosides (general) | In vitro cell cultures | IC50 (Cytotoxicity) | Low nanomolar to high micromolar | [4] |

Experimental Protocols

A preliminary toxicity screening of this compound would typically involve a combination of in vitro and in vivo studies to assess cytotoxicity and acute systemic toxicity.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically. A decrease in formazan production is proportional to the degree of cytotoxicity.

Methodology:

-

Cell Culture: Human cell lines (e.g., HeLa, HepG2) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Acute Oral Toxicity Study: OECD Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure to estimate the acute oral toxicity of a substance with the use of a minimal number of animals.[5][6]

Principle: The method uses a set of fixed starting doses and proceeds in a stepwise manner based on the observed outcomes (mortality or morbidity) in a small group of animals.[5][6][7]

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically female rats) are used.[6]

-

Housing and Acclimatization: Animals are housed in standard laboratory conditions and acclimatized before the study.

-

Fasting: Animals are fasted overnight before dosing.[8]

-

Dose Administration: A starting dose (selected from fixed levels of 5, 50, 300, or 2000 mg/kg body weight) of this compound is administered orally to a group of three animals.[9]

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[8]

-

Stepwise Procedure:

-

If mortality is observed in two or three animals, the test is repeated at a lower dose level.

-

If one animal dies, the test is repeated at the same dose level.

-

If no animals die, the test is repeated at a higher dose level.

-

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed outcomes at different dose levels.

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Genus Periploca (Apocynaceae): A Review of Its Classification, Phytochemistry, Biological Activities and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical constituents from the roots of Periploca sepium with insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inflammasome inhibition blocks cardiac glycoside cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

Periplocoside M: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocoside M, a member of the pregnane (B1235032) glycoside family of natural products, has garnered interest within the scientific community for its potential pharmacological activities. These compounds are characterized by a C21 steroid aglycone linked to one or more sugar moieties. This technical guide provides a comprehensive overview of the natural sources, relative abundance, and methodologies for the extraction, isolation, and quantification of this compound, intended to serve as a valuable resource for researchers in natural product chemistry and drug development.

Natural Sources and Abundance of this compound

This compound is primarily isolated from plants belonging to the genus Periploca. The most notable species are Periploca sepium and Periploca forrestii, both of which are used in traditional Chinese medicine.[1] The root bark is the primary part of the plant utilized for the extraction of these glycosides.[1][2]

While specific quantitative data on the absolute abundance of this compound is not extensively documented in publicly available literature, phytochemical studies of Periploca species provide insights into its relative prevalence. This compound is one of several pregnane glycosides isolated from these plants.[3] It has been identified within the antitumor-active fraction of Periploca sepium extracts.[3] For context, within the same plant, Periplocoside C has been reported as the most abundant glycoside containing a spiro-orthoester moiety. The yields of individual periplocosides are typically in the milligram range from a kilogram-scale extraction of the plant material, indicating they are minor constituents.

The following table summarizes the known natural sources of this compound and related compounds.

| Compound | Natural Source(s) | Plant Part(s) | Reference(s) |

| This compound | Periploca sepium | Root Bark | |

| Periplocoside A | Periploca sepium | Root Bark | |

| Periplocoside C | Periploca sepium | Root Bark | |

| Periplocoside E | Periploca sepium | Root Bark | |

| Periplocoside L | Periploca forrestii | Stems | |

| Periplocoside N | Periploca sepium | Root Bark | |

| Periplocoside P | Periploca sepium | Root Bark | |

| Periplocoside X | Periploca sepium | Root Bark | |

| Other Pregnane Glycosides | Periploca sepium, Periploca forrestii | Roots, Stems |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of this compound, compiled and adapted from established protocols for pregnane glycosides from Periploca and other related plant genera.

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and isolation of this compound from the root bark of Periploca sepium.

a. Plant Material Preparation:

-

Dried root bark of Periploca sepium is pulverized into a coarse powder.

b. Extraction:

-

The powdered plant material is extracted exhaustively with 95% ethanol (B145695) or methanol (B129727) at room temperature or under reflux.

-

The solvent is removed under reduced pressure to yield a crude extract.

c. Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The pregnane glycosides, including this compound, are typically enriched in the n-butanol fraction.

d. Preliminary Chromatographic Separation:

-

The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20).

-

The column is eluted with a stepwise gradient of methanol in water (e.g., 0%, 30%, 50%, 70%, 100% methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

e. Silica (B1680970) Gel Column Chromatography:

-

Fractions enriched with this compound are further purified by silica gel column chromatography.

-

A gradient elution system of chloroform (B151607) and methanol is commonly used.

f. Reversed-Phase Chromatography:

-

Final purification is achieved using reversed-phase column chromatography (e.g., ODS, C18) or preparative High-Performance Liquid Chromatography (HPLC).

-

A typical mobile phase for preparative HPLC is a gradient of acetonitrile (B52724) or methanol in water.

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

Quantification of this compound

A validated High-Performance Liquid Chromatography (HPLC) or HPLC coupled with Mass Spectrometry (HPLC-MS/MS) method is recommended for the accurate quantification of this compound in plant extracts.

a. Sample Preparation:

-

A known weight of the dried plant extract or fraction is accurately weighed and dissolved in a suitable solvent (e.g., methanol).

-

The solution is filtered through a 0.45 µm syringe filter prior to injection.

b. HPLC-UV Method:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution with acetonitrile and water (or a buffer such as formic acid in water) is common.

-

Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., 200-220 nm for compounds lacking a strong chromophore).

-

Quantification: A calibration curve is constructed using a purified standard of this compound.

c. HPLC-MS/MS Method for Higher Sensitivity and Specificity:

-

Ionization: Electrospray ionization (ESI) is a suitable technique.

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for selective and sensitive quantification. This involves monitoring a specific precursor ion to product ion transition for this compound.

-

Validation: The method should be validated according to relevant guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

The following diagram illustrates a typical analytical workflow for the quantification of this compound.

Signaling Pathways and Biological Activity

While this guide focuses on the natural sources and analysis of this compound, it is noteworthy that various periplocosides have demonstrated significant biological activities, particularly immunosuppressive effects. For instance, Periplocoside E has been shown to inhibit T-cell activation. The following diagram depicts a simplified, hypothetical signaling pathway that could be investigated for this compound, based on the known activities of related compounds.

Conclusion

This compound is a pregnane glycoside with potential therapeutic value, naturally occurring in Periploca species. This guide provides a foundational understanding of its sources and the analytical techniques required for its study. The detailed protocols for extraction, isolation, and quantification are intended to facilitate further research into this and related compounds. Future studies should focus on developing and validating a specific and sensitive analytical method for the routine quantification of this compound in plant materials and biological matrices to support further pharmacological and toxicological investigations.

References

- 1. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absolute Configuration of Periplosides C and F and Isolation of Minor Spiro-orthoester Group-Containing Pregnane-type Steroidal Glycosides from Periploca sepium and Their T-Lymphocyte Proliferation Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Total Synthesis of Periplocoside M and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocoside M is a member of the pregnane (B1235032) glycoside family of natural products, which are of significant interest due to their diverse and potent biological activities. Notably, several Periplocosides isolated from plants of the genus Periploca have demonstrated significant immunosuppressive properties.[1][2][3] These compounds present a promising scaffold for the development of novel therapeutics for autoimmune diseases and organ transplant rejection.

This document provides a comprehensive overview of a proposed total synthesis of this compound, based on the successful synthesis of its close structural analogue, Periplocoside A.[4][5] Also included are protocols for key synthetic transformations, application notes on the biological activity of Periplocosides, and detailed experimental procedures for relevant biological assays.

Proposed Total Synthesis of this compound

As a specific total synthesis for this compound has not been published, the following section outlines a proposed synthetic route. This strategy is based on the reported total synthesis of Periplocoside A, a structurally similar compound.[4][5] The key challenges in the synthesis of Periplocosides include the stereoselective construction of the complex oligosaccharide chain and its attachment to the steroidal aglycone, as well as the formation of the unique spiro-orthoester linkage.

Retrosynthetic Analysis

The proposed retrosynthesis of this compound involves the disconnection of the glycosidic linkages to reveal the pregnane aglycone and the constituent sugar moieties. A key intermediate would be a suitably protected aglycone and activated sugar donors.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Pregnane Aglycone

The synthesis of the pregnane aglycone can commence from commercially available starting materials, such as dehydroepiandrosterone, and would involve a series of stereoselective transformations to install the required hydroxyl groups and other functionalities.

Synthesis of Sugar Moieties and Glycosylation

The synthesis of the oligosaccharide chain requires the preparation of activated 2-deoxy-sugar donors, a challenging task due to the absence of a participating group at the C-2 position.[6][7][8][9][10] Modern stereoselective glycosylation methods, such as those employing sulfonate donors or transition metal catalysis, would be employed for the assembly of the oligosaccharide and its subsequent coupling to the aglycone.[11][12][13]

Experimental Protocols: Key Synthetic Steps

The following are representative, detailed protocols for key reactions in the proposed synthesis of this compound, adapted from the synthesis of Periplocoside A and general methods for pregnane glycoside synthesis.

Protocol 1: Stereoselective Glycosylation (Example)

This protocol describes a general procedure for the stereoselective coupling of a glycosyl donor to a steroid alcohol acceptor.

-

Preparation of the Glycosyl Donor: The desired sugar moiety is converted to a suitable glycosyl donor, for example, a trichloroacetimidate (B1259523) or a sulfonate.

-

Reaction Setup: To a solution of the steroid acceptor (1.0 equiv) and the glycosyl donor (1.5 equiv) in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an argon atmosphere, add a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equiv).

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched with triethylamine (B128534) and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography to afford the desired glycosylated steroid.

Protocol 2: Synthesis of a 2-Deoxy-Sugar Donor (Example)

This protocol outlines a method for preparing a 2-deoxy-sugar donor from a glycal.

-

Epoxidation of the Glycal: To a solution of the glycal (1.0 equiv) in DCM, add m-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv) at 0 °C.

-

Ring Opening: The resulting epoxide is then opened with a suitable nucleophile, such as a thiol, in the presence of a Lewis acid to install the desired functionality at C-1.

-

Activation: The C-1 hydroxyl group is then activated, for instance, by conversion to a trichloroacetimidate, to yield the glycosyl donor.

Synthesis of this compound Analogues

The proposed synthetic route is amenable to the synthesis of a variety of analogues. Modification of the starting materials for the aglycone or the sugar moieties would allow for the generation of a library of compounds for structure-activity relationship (SAR) studies. For example, different sugar units can be incorporated by preparing the corresponding glycosyl donors.

Application Notes: Biological Activity of Periplocosides

Immunosuppressive Activity

Several Periplocosides have been shown to possess potent immunosuppressive activity.[14][15][16] For instance, Periplocoside E has been demonstrated to inhibit T-cell activation and proliferation.[17] The immunosuppressive effects of these compounds are believed to be mediated through the inhibition of key signaling pathways involved in T-cell activation.

Table 1: Immunosuppressive Activity of Selected Periplocosides

| Compound | Assay | IC50 (µM) | Selective Index (SI) | Reference |

| Periplocoside A | T-lymphocyte proliferation | - | - | [4] |

| Periplocoside C | T-lymphocyte proliferation | - | 82.5 | [1][3] |

| Periplocoside E | Splenocyte proliferation | <5 | - | [17] |

| Periplocoside F | T-lymphocyte proliferation | - | - | [1] |

Mechanism of Action: Inhibition of T-Cell Signaling

Studies on Periplocoside E have shown that it inhibits the activation of extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), while not affecting the p38 signaling pathway in T-cells stimulated with anti-CD3.[17] This suggests that Periplocosides may exert their immunosuppressive effects by selectively targeting specific MAP kinase signaling cascades.

Caption: Proposed mechanism of immunosuppression by this compound.

Experimental Protocols: Biological Assays

Protocol 3: T-Cell Proliferation Assay

-

Cell Preparation: Isolate splenocytes from mice and culture them in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Stimulation: Plate the cells in 96-well plates and stimulate with concanavalin (B7782731) A (ConA) or anti-CD3 antibody in the presence of varying concentrations of the test compound (e.g., this compound).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.

-

Proliferation Measurement: Add [3H]-thymidine to each well and incubate for another 18 hours. Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Protocol 4: Western Blot Analysis of Signaling Proteins

-

Cell Treatment: Treat Jurkat T-cells with the test compound for a specified time, followed by stimulation with anti-CD3 antibody.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total ERK, JNK, and p38, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Workflow Diagram

Caption: Overall workflow for the synthesis and evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural revision of periplocosides and periperoxides, natural immunosuppressive agents from the genus Periploca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absolute Configuration of Periplosides C and F and Isolation of Minor Spiro-orthoester Group-Containing Pregnane-type Steroidal Glycosides from Periploca sepium and Their T-Lymphocyte Proliferation Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. An Improved Approach to the Direct Construction of 2-Deoxy-β-Linked Sugars: Applications to Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. books.rsc.org [books.rsc.org]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 12. Approaches to stereoselective 1,1'-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]

- 14. Two novel immunosuppressive pregnane glycosides from the roots of Stephanotis mucronata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel immunosuppressive pregnane glycosides from the leaves of Epigynum auritum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Periplocoside M using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Periplocoside M, a cardiac glycoside of significant interest in pharmaceutical research. Due to the limited availability of a specific validated method for this compound, this protocol has been adapted from established and validated methods for structurally similar cardiac glycosides, such as digoxin (B3395198).[1][2][3] The described method utilizes reversed-phase chromatography with UV detection, a common and reliable technique for the analysis of this class of compounds.[2][3] This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation parameters, offering a robust starting point for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring cardiac glycoside found in plants of the Periploca genus. Like other cardiac glycosides, it exhibits biological activities that make it a candidate for drug development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds in complex mixtures, making it an ideal choice for the analysis of cardiac glycosides.[2] This application note outlines a proposed HPLC method that can be optimized and validated for the routine analysis of this compound.

Experimental

Instrumentation and Reagents

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Balance: For accurate weighing of standards and samples.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm): For sample filtration prior to injection.

-

This compound reference standard: Of known purity.

-

Acetonitrile (HPLC grade).

-

Methanol (B129727) (HPLC grade).

-

Water (HPLC grade or purified to 18.2 MΩ·cm).

-

Orthophosphoric acid (analytical grade).

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for the analysis of this compound and are based on methods for similar cardiac glycosides.[1]

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 50:50, v/v). The addition of a small amount of acid, such as 0.1% orthophosphoric acid, may improve peak shape.[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm[1][3] |

| Run Time | Approximately 15 minutes (adjust as necessary to ensure elution of the analyte and any impurities) |

Protocols

Standard Solution Preparation

-

Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or the mobile phase) and dilute to volume. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-50 µg/mL).

Sample Preparation (from Plant Material)

-

Extraction:

-

Accurately weigh a known amount of finely powdered plant material (e.g., 1 g).

-

Transfer the powder to a suitable extraction vessel.

-

Add a known volume of an appropriate extraction solvent (e.g., methanol or a mixture of methanol and water).

-

Extract the sample using a suitable technique such as sonication or soxhlet extraction.

-

-

Purification (if necessary):

-

The crude extract may require a clean-up step to remove interfering substances. Solid-phase extraction (SPE) is a common technique for this purpose.

-

-

Final Sample Solution:

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

The sample may require dilution with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

-

Method Validation (Proposed Parameters)

A full method validation should be performed according to ICH guidelines to ensure the suitability of the method for its intended purpose. The following are key validation parameters to be assessed:

| Validation Parameter | Acceptance Criteria (Typical) |

| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be assessed using a photodiode array (PDA) detector if available. |

| Linearity | A linear relationship between concentration and peak area should be established over a defined range. The correlation coefficient (r²) should be ≥ 0.999. |

| Range | The range over which the method is precise, accurate, and linear. |

| Accuracy (% Recovery) | Typically between 98-102% for the analyte. This can be assessed by spiking a blank matrix with a known concentration of the analyte. |

| Precision (% RSD) | Repeatability (intra-day) and intermediate precision (inter-day) should be evaluated. The relative standard deviation (RSD) should typically be ≤ 2%. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Often determined based on a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1. |

| Robustness | The method's performance should be evaluated by making small, deliberate changes to the chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature). |

Data Presentation

The quantitative data obtained from the analysis should be summarized in clear and concise tables.

Table 1: System Suitability Test (SST) Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% |

Table 2: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | [Data] |

| 5 | [Data] |

| 10 | [Data] |

| 20 | [Data] |

| 50 | [Data] |

| Correlation Coefficient (r²) | [Value] |

| Linear Regression Equation | y = mx + c |

Table 3: Accuracy and Precision Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |

| Low QC | [Data] | [Data] | [Data] | [Data] |

| Mid QC | [Data] | [Data] | [Data] | [Data] |

| High QC | [Data] | [Data] | [Data] | [Data] |

Table 4: LOD and LOQ Values

| Parameter | Concentration (µg/mL) |

| Limit of Detection (LOD) | [Value] |

| Limit of Quantification (LOQ) | [Value] |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship of method development and validation.

Conclusion

The proposed HPLC method provides a solid foundation for the quantification of this compound. The use of a C18 reversed-phase column with a simple isocratic mobile phase and UV detection at 220 nm is a robust and accessible approach. It is essential that this method undergoes rigorous validation to ensure its suitability for specific applications. The provided protocols for sample preparation and method validation serve as a detailed guide for researchers to establish a reliable analytical method for this compound, which will be instrumental in advancing the research and development of this promising natural compound.

References

Application Notes & Protocols: Isolation of Periplocoside M from Periploca sepium

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Periplocoside M, a C21-steroidal glycoside, is a natural product isolated from the root bark of Periploca sepium Bunge.[1][2][3] This plant has been traditionally used in Chinese medicine for treating conditions like rheumatoid arthritis.[4] Pregnane (B1235032) glycosides from Periploca species have garnered significant interest for their diverse biological activities, including immunosuppressive and insecticidal properties.[4][5][6] This document provides a detailed protocol for the isolation and purification of this compound for research and drug development purposes.

Experimental Protocols

This protocol outlines a multi-step process for the isolation of this compound from the dried root bark of Periploca sepium. The general workflow involves extraction, fractionation, and a series of chromatographic separations.

1. Plant Material and Extraction:

-

Plant Material: Dried root bark of Periploca sepium.

-

Preparation: The dried root bark is pulverized into a coarse powder to increase the surface area for efficient extraction.

-

Extraction Solvent: 95% Ethanol (B145695).

-

Extraction Procedure:

-

Macerate the powdered root bark in 95% ethanol at room temperature. The typical solid-to-liquid ratio is 1:10 (w/v).

-

The extraction is carried out for a period of 24-48 hours with occasional agitation.

-

The extraction process is repeated three times to ensure exhaustive extraction of the phytoconstituents.

-

The ethanol extracts are combined and filtered.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. Fractionation of the Crude Extract:

-

Solvent Partitioning: The crude ethanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

-

The aqueous suspension of the crude extract is first partitioned with petroleum ether to remove nonpolar compounds like fats and waxes. The petroleum ether fraction is discarded.

-

The remaining aqueous layer is then partitioned with ethyl acetate (B1210297). The ethyl acetate fraction, which is expected to contain this compound and other glycosides, is collected.

-

The ethyl acetate fraction is concentrated under reduced pressure to yield a dried residue.

-

3. Chromatographic Purification:

The purification of this compound from the ethyl acetate fraction is achieved through a combination of silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC).

-

Silica Gel Column Chromatography (Initial Purification):

-

Stationary Phase: Silica gel (100-200 mesh).

-

Column Preparation: A glass column is packed with silica gel using a slurry method with the initial mobile phase.

-

Sample Loading: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Mobile Phase: A gradient elution system is employed, starting with a nonpolar solvent system and gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate in hexane (B92381) or chloroform-methanol.

-

Fraction Collection: Fractions are collected in regular volumes and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pooling of Fractions: Fractions showing similar TLC profiles corresponding to the expected polarity of this compound are pooled together and concentrated.

-

-

Preparative HPLC (Final Purification):

-

System: A preparative HPLC system equipped with a UV detector.[7][8][9][10]

-

Column: A reversed-phase C18 column is typically used for the separation of steroidal glycosides.[11]

-

Mobile Phase: A gradient of acetonitrile (B52724) in water or methanol (B129727) in water is commonly used. The gradient is optimized to achieve baseline separation of this compound from other co-eluting compounds.

-

Injection Volume and Flow Rate: These parameters are optimized based on the column dimensions and the concentration of the sample.

-

Detection: The elution profile is monitored at a suitable wavelength (e.g., 210 nm or 220 nm).

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][12]

-

Data Presentation

| Purification Step | Starting Material (g) | Fraction/Compound Obtained (g) | Yield (%) | Purity (%) | Method of Purity Assessment |

| Crude Ethanol Extract | 1000 (Dried Root Bark) | To be determined | - | - | Visual Inspection |

| Ethyl Acetate Fraction | - (Crude Extract) | To be determined | To be determined | - | TLC |

| Silica Gel Column Pool | - (EtOAc Fraction) | To be determined | To be determined | To be determined | TLC, Analytical HPLC |

| Preparative HPLC | - (Silica Gel Pool) | To be determined | To be determined | >95% | Analytical HPLC, NMR |

Mandatory Visualization

Caption: Workflow for the Isolation of this compound.

Caption: Hypothetical Signaling Pathway for this compound.

Discussion of Signaling Pathway:

The precise molecular mechanism of this compound is still under investigation. However, based on the known immunosuppressive and anti-inflammatory activities of other C21-steroidal glycosides isolated from Periploca sepium, a plausible mechanism involves the inhibition of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[13][14][15][16][17][18][19] Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate these pathways, leading to the production of pro-inflammatory mediators. This compound may exert its effects by inhibiting the activation of upstream kinases in these pathways, thereby preventing the transcription of pro-inflammatory genes and attenuating the inflammatory response. Further research is required to validate this proposed mechanism for this compound.

References

- 1. C21 steroidal glycosides and oligosaccharides from the root bark of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. C21 steroidal glycosides from the root bark of Periploca sepium and their NO production inhibitory and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel immunosuppressive pregnane glycosides from the leaves of Epigynum auritum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insecticidal Pregnane Glycosides from the Root Barks of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. warwick.ac.uk [warwick.ac.uk]

- 9. agilent.com [agilent.com]

- 10. de.gilson.com [de.gilson.com]

- 11. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Five new C21 steroidal glycosides from Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. youtube.com [youtube.com]

Evaluating the Cytotoxicity of Periplocoside M: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals